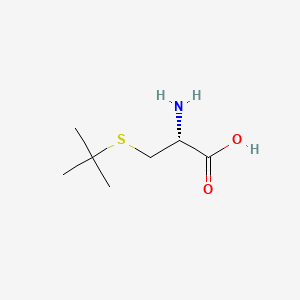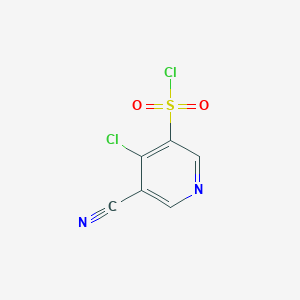
2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide, also known as ATIC, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. ATIC belongs to the class of indolizine derivatives, which have been found to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide is not fully understood. However, it has been suggested that 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide may exert its biological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4).
Biochemical and Physiological Effects:
Studies have shown that 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide possesses several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide has been found to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide in lab experiments is its potential therapeutic applications. 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide has been found to possess a wide range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research and development of 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide. One area of interest is the development of new drugs based on the structure of 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide. Another area of interest is the investigation of the potential use of 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide can be achieved through a multi-step reaction process that involves the condensation of 2-aminobenzoyl chloride with o-toluidine, followed by the cyclization of the resulting intermediate with thiophene-2-carboxylic acid. The final product is obtained through the reaction of the intermediate with isatoic anhydride.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide has been the focus of numerous scientific studies due to its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-7-2-3-8-14(13)23-21(26)17-15-9-4-5-11-24(15)19(18(17)22)20(25)16-10-6-12-27-16/h2-12H,22H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEKNXOTCUQHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2620511.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2620514.png)
![N-(4-butylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2620515.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2620521.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2620522.png)

![6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2620525.png)

